5-Hydroxypiperidine-3-carboxylic acid hydrochloride
Overview
Description
“5-Hydroxypiperidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1171511-34-4 . It has a molecular weight of 181.62 and its linear formula is C6H12ClNO3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H12ClNO3 . The average mass is 181.617 Da and the monoisotopic mass is 181.050568 Da .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Gamma-Aminobutyric Acid (GABA) Agonists and Uptake Inhibitors
5-Hydroxypiperidine-3-carboxylic acid hydrochloride derivatives have been explored for their potential as GABA agonists and uptake inhibitors. Jacobsen et al. (1982) synthesized various hydroxy- and amino-substituted piperidinecarboxylic acids, including 5-hydroxypiperidine-3-carboxylic acid derivatives, to investigate their affinity for GABA receptors and the neuronal GABA uptake system (Jacobsen et al., 1982).
Isolation from Natural Sources
5-Hydroxypiperidine-2-carboxylic acid, closely related to 5-hydroxypiperidine-3-carboxylic acid, was isolated from the leaves of L. glauca Benth. Hegarty (1957) described the isolation process and the structural identification of this compound, highlighting its natural occurrence and potential for further scientific research (Hegarty, 1957).
Synthesis of Pipecolic Acid Derivatives
Purkayastha et al. (2010) demonstrated the synthesis of pipecolic acid derivatives using the vinylfluoro group as an acetonyl cation equivalent. This includes the synthesis of 6-substituted 4-hydroxypiperidine-3-carboxylic acid derivatives, showing the potential for diverse chemical modifications of piperidine-based compounds (Purkayastha et al., 2010).
Antimetastatic Activity
Nishimura et al. (1997) synthesized L-iduronic acid-type 1-N-iminosugars, including derivatives of 5-hydroxypiperidine-3-carboxylic acid, and examined their antimetastatic activities. These compounds showed potential in inhibiting the invasion of cells through basement membranes, indicating their significance in cancer research (Nishimura et al., 1997).
Synthesis from Industrial Waste Materials
Wilken et al. (1997) focused on the synthesis of chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, showcasing the potential of using industrial waste materials for the synthesis of valuable piperidine derivatives, including 3-hydroxypiperidine-3-carboxylic acid (Wilken et al., 1997).
Insulin-Mimetic Activities of Metal Complexes
Nakai et al. (2005) studied metal complexes with 3-hydroxypyridine-2-carboxylic acid, which is structurally related to 5-hydroxypiperidine-3-carboxylic acid. These complexes exhibited insulin-mimetic activities, suggesting potential biomedical applications for similar piperidine-based compounds (Nakai et al., 2005).
Safety and Hazards
properties
IUPAC Name |
5-hydroxypiperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-1-4(6(9)10)2-7-3-5;/h4-5,7-8H,1-3H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBANOLUPILNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655059 | |
Record name | 5-Hydroxypiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1171511-34-4 | |
Record name | 5-Hydroxypiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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